molecular formula C12H12N2O2 B1631759 meso-alpha,beta-Di(4-pyridyl) Glycol CAS No. 4972-49-0

meso-alpha,beta-Di(4-pyridyl) Glycol

Cat. No. B1631759
CAS RN: 4972-49-0
M. Wt: 216.24 g/mol
InChI Key: DHKSJSQSVHHBPH-TXEJJXNPSA-N
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Description

“meso-alpha,beta-Di(4-pyridyl) Glycol”, also known as di(4-pyridyl)glycol, is a chemical compound consisting of two pyridine rings attached to a central glycol group . It is a colorless to light yellow crystalline solid with a slightly sweet odor .


Synthesis Analysis

The synthesis of “meso-alpha,beta-Di(4-pyridyl) Glycol” is not explicitly mentioned in the search results. .


Molecular Structure Analysis

The molecular formula of “meso-alpha,beta-Di(4-pyridyl) Glycol” is C12H12N2O2 . The molecular weight is 216.24 .


Physical And Chemical Properties Analysis

“meso-alpha,beta-Di(4-pyridyl) Glycol” is a solid at 20 degrees Celsius . It appears as a white to light yellow to light orange powder or crystal .

Scientific Research Applications

  • Catalysis Applications : meso-alpha, beta-Di(4-pyridyl) Glycol has been used in metal-organic frameworks (MOFs) for asymmetric aldol catalysis, exhibiting significant catalytic activities (Zhu, He, Wu, & Duan, 2014).

  • Material Science : This compound has been incorporated into one-dimensional coordination polymers capable of undergoing thermal and photoinduced valence tautomeric transitions (Chen, Wei, Tao, Huang, & Zheng, 2012). It's also utilized in the formation of interpenetrating diamondlike 3D coordination polymers with fluorescence properties (Wei, Li, Song, & Zang, 2012).

  • Chemical Engineering : Studies have shown its role in the fabrication of polymeric nanoparticles for tumor eradication (McCarthy, Perez, Brückner, & Weissleder, 2005), and in the synthesis of hydrogel-forming microneedles for enhanced delivery of photosensitizers (Donnelly et al., 2014).

Safety and Hazards

“meso-alpha,beta-Di(4-pyridyl) Glycol” is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

(1R,2S)-1,2-dipyridin-4-ylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8,11-12,15-16H/t11-,12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKSJSQSVHHBPH-TXEJJXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1[C@H]([C@H](C2=CC=NC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

meso-alpha,beta-Di(4-pyridyl) Glycol

CAS RN

4972-49-0
Record name meso-alpha,beta-Di(4-pyridyl) Glycol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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